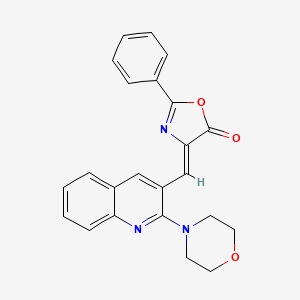
(Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one, also known as MMQO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The mechanism of action of (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is not fully understood. However, studies have shown that (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one inhibits the activity of the enzyme NADH:ubiquinone oxidoreductase, which is involved in the electron transport chain in mitochondria. This inhibition leads to a decrease in the production of ATP, which is essential for the survival and growth of cancer cells.
Biochemical and Physiological Effects:
(Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has been shown to have various biochemical and physiological effects. Studies have shown that (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one induces apoptosis (programmed cell death) in cancer cells, inhibits angiogenesis (the formation of new blood vessels), and suppresses the migration and invasion of cancer cells. (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
(Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has several advantages for lab experiments. It is a potent and selective inhibitor of NADH:ubiquinone oxidoreductase, making it an ideal tool for studying the electron transport chain in mitochondria. (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is also relatively stable and easy to handle in the lab. However, (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry to synthesize. (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is also relatively expensive, which may limit its availability for some researchers.
Orientations Futures
There are several future directions for the study of (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one. One area of research is the development of new synthesis methods for (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one, which could lead to the development of new drugs for the treatment of cancer and other diseases. Additionally, the potential applications of (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one in other areas of research, such as neurodegenerative diseases and metabolic disorders, should be explored.
Méthodes De Synthèse
(Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one can be synthesized using a variety of methods, including the reaction of 2-morpholino-3-aminopyridine with 2-bromoacetophenone, followed by the reaction with 2-chloro-4,5-dicyano-1,3-benzenediol. Another method involves the reaction of 2-morpholino-3-aminopyridine with 2-bromoacetophenone, followed by the reaction with 2-chloro-4,5-dicyanoimidazole. The synthesis of (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
(Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has been extensively studied for its potential applications in scientific research. One of the most significant applications of (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is in the field of cancer research. Studies have shown that (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has also been shown to be effective in inhibiting the growth and metastasis of cancer cells.
Propriétés
IUPAC Name |
(4Z)-4-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c27-23-20(25-22(29-23)16-6-2-1-3-7-16)15-18-14-17-8-4-5-9-19(17)24-21(18)26-10-12-28-13-11-26/h1-9,14-15H,10-13H2/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIRMURUFPKBII-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2C=C4C(=O)OC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2/C=C\4/C(=O)OC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

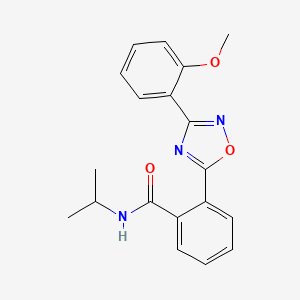

![3-(2-chlorophenyl)-N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717573.png)
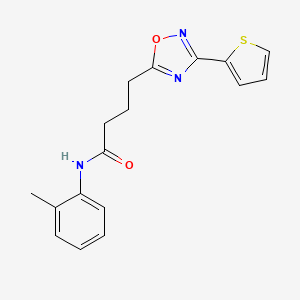
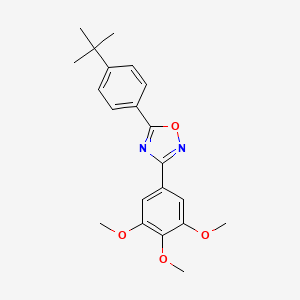
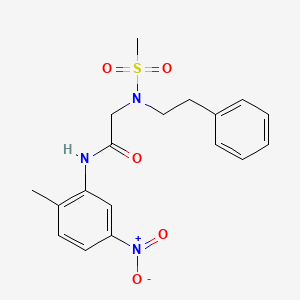

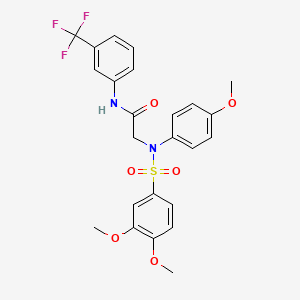

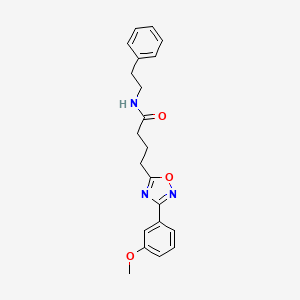
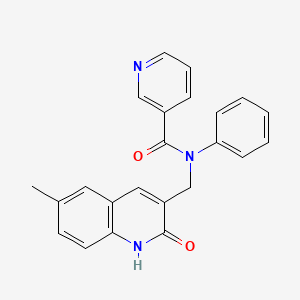
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-cyclohexylmethanesulfonamido)acetamide](/img/structure/B7717650.png)

